molecular formula C28H34BrNO4SSi B1381152 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704081-29-7

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No.: B1381152
CAS No.: 1704081-29-7
M. Wt: 588.6 g/mol
InChI Key: FXWWVKANFHMMMA-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyldiphenylsilyl ether

Preparation Methods

The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and 4-hydroxypiperidine.

    Reaction Conditions: The sulfonylation of 4-hydroxypiperidine with 3-bromo-4-methoxybenzenesulfonyl chloride is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Protection Step: The hydroxyl group of the resulting product is then protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole to yield the final compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of automated reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like boron tribromide.

    Reduction: The bromo group can be reduced to a hydrogen atom using palladium-catalyzed hydrogenation.

    Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Boron tribromide in dichloromethane.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of sulfonyl and silyl groups on biological systems.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the silyl ether can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar compounds include:

    1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidine: Lacks the silyl ether group.

    4-((tert-Butyldiphenylsilyl)oxy)piperidine: Lacks the sulfonyl group.

    1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-hydroxypiperidine: Lacks the silyl ether protection.

The uniqueness of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine lies in its combination of sulfonyl and silyl ether groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-22-17-19-30(20-18-22)35(31,32)23-15-16-27(33-4)26(29)21-23/h5-16,21-22H,17-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWVKANFHMMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BrNO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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